molecular formula C18H26N6O2 B12238727 N,5-dimethyl-N-(1-{[5-(oxolan-3-yl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-3-yl)pyrimidin-2-amine

N,5-dimethyl-N-(1-{[5-(oxolan-3-yl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-3-yl)pyrimidin-2-amine

Cat. No.: B12238727
M. Wt: 358.4 g/mol
InChI Key: QSKSBHDRELXKLN-UHFFFAOYSA-N
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Description

N,5-dimethyl-N-(1-{[5-(oxolan-3-yl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-3-yl)pyrimidin-2-amine is a complex organic compound that features a pyrimidine core, a piperidine ring, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5-dimethyl-N-(1-{[5-(oxolan-3-yl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-3-yl)pyrimidin-2-amine typically involves multi-step organic reactions. The process may start with the preparation of the oxadiazole ring, followed by the formation of the piperidine ring, and finally, the attachment of the pyrimidine core. Common reagents used in these reactions include hydrazine derivatives, alkyl halides, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N,5-dimethyl-N-(1-{[5-(oxolan-3-yl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-3-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and pyrimidine rings, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

N,5-dimethyl-N-(1-{[5-(oxolan-3-yl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-3-yl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N,5-dimethyl-N-(1-{[5-(oxolan-3-yl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

    N,5-dimethyl-N-(1-{[5-(oxolan-3-yl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-3-yl)pyrimidin-2-amine: Unique due to its combination of pyrimidine, piperidine, and oxadiazole rings.

    Other Pyrimidine Derivatives: Often used in medicinal chemistry for their biological activity.

    Piperidine Derivatives: Commonly found in pharmaceuticals due to their ability to interact with biological targets.

    Oxadiazole Derivatives:

Uniqueness

The uniqueness of this compound lies in its multi-functional structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H26N6O2

Molecular Weight

358.4 g/mol

IUPAC Name

N,5-dimethyl-N-[1-[[5-(oxolan-3-yl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-3-yl]pyrimidin-2-amine

InChI

InChI=1S/C18H26N6O2/c1-13-8-19-18(20-9-13)23(2)15-4-3-6-24(10-15)11-16-21-22-17(26-16)14-5-7-25-12-14/h8-9,14-15H,3-7,10-12H2,1-2H3

InChI Key

QSKSBHDRELXKLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)CC3=NN=C(O3)C4CCOC4

Origin of Product

United States

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